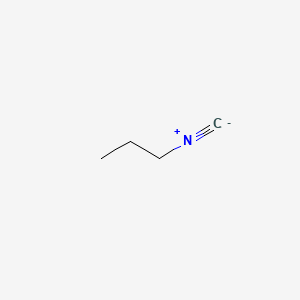

N-Propyl Isocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDKYFGBIQQMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211761 | |

| Record name | Propyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-36-1 | |

| Record name | Propane, 1-isocyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1K8OTJ0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Propyl Isocyanide: A Technical Guide for Researchers

CAS Number: 627-36-1

This technical guide provides an in-depth overview of N-Propyl Isocyanide, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on its application in multicomponent reactions.

Core Properties of this compound

This compound is a colorless liquid characterized by a distinctive and unpleasant odor, a common feature of volatile isocyanides.[1] Its fundamental physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 627-36-1 | [1] |

| Molecular Formula | C₄H₇N | [1] |

| Molecular Weight | 69.11 g/mol | [1] |

| Boiling Point | 101-102 °C | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive, unpleasant | [1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran) | [1] |

Spectroscopic Data

The isocyanide functional group (-N≡C) gives rise to a characteristic strong absorption in the infrared spectrum.

| Spectroscopic Data | Value | Source |

| IR Absorption (νCN) | ~2111 cm⁻¹ | [2] |

| ¹H NMR | Specific experimental data for this compound is not readily available in the searched resources. Estimated chemical shifts based on the propyl group would be: δ ~0.9-1.0 (t, 3H), ~1.5-1.7 (sextet, 2H), ~3.2-3.4 (t, 2H) ppm. | |

| ¹³C NMR | Specific experimental data for this compound is not readily available in the searched resources. Estimated chemical shifts would be: δ ~11 (CH₃), ~25 (CH₂), ~45 (NCH₂) ppm for the propyl group, and the isocyanide carbon would appear in a characteristic region for isocyanides. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary methods: the dehydration of N-propylformamide and the Hofmann isocyanide synthesis (also known as the carbylamine reaction).

Experimental Protocol 1: Dehydration of N-Propylformamide

This is a widely used and versatile method for preparing isocyanides.[3] The reaction involves the removal of a water molecule from N-propylformamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base.

Materials:

-

N-propylformamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (B128534) (or another suitable base like pyridine)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-propylformamide in an anhydrous solvent such as diethyl ether or dichloromethane.

-

Add an excess of a base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid produced during the reaction.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a stoichiometric amount of phosphorus oxychloride (POCl₃) to the cooled solution via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with an ice-cold aqueous solution of sodium carbonate to neutralize the excess acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by distillation.

Experimental Protocol 2: Hofmann Isocyanide Synthesis (Carbylamine Reaction)

This classic method involves the reaction of a primary amine (propylamine) with chloroform (B151607) in the presence of a strong base.[4] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[4]

Materials:

-

Chloroform

-

Potassium hydroxide (B78521) (or sodium hydroxide)

-

Ethanol (B145695) (as solvent)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), optional but recommended for improved yields[5]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a solution of alcoholic potash.

-

Add propylamine to the alcoholic potash solution.

-

If using, add a catalytic amount of a phase-transfer catalyst.

-

Slowly add chloroform to the mixture while stirring.

-

Gently heat the reaction mixture under reflux for a specified period. The formation of the isocyanide is often indicated by its characteristic foul odor.

-

After the reaction is complete, the mixture is cooled, and water is added.

-

The organic layer containing the this compound is separated using a separatory funnel.

-

The aqueous layer may be extracted with an organic solvent (e.g., diethyl ether) to recover any remaining product.

-

The combined organic layers are washed with water to remove any remaining base and salts.

-

The organic solution is dried over an anhydrous drying agent.

-

The solvent is removed, and the crude product is purified by distillation.

Chemical Reactivity and Applications

The isocyanide functional group in this compound is highly reactive and participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.[1]

Multicomponent Reactions

This compound is a key component in several important multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to generate complex molecules.

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.

Caption: The Ugi four-component reaction workflow.

The Passerini reaction involves the combination of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.

Caption: The Passerini three-component reaction workflow.

Applications in Drug Development and Research

The versatility of this compound in constructing diverse molecular scaffolds through MCRs makes it a valuable tool in drug discovery and development for the synthesis of compound libraries for high-throughput screening. It also serves as a ligand in organometallic chemistry and a reactant in the synthesis of various nitrogen-containing heterocycles.

Experimental Workflow: General Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. arxiv.org [arxiv.org]

- 2. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 5. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]

Synthesis of N-Propyl Isocyanide from n-Propylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N-propyl isocyanide from n-propylamine. The two principal methodologies detailed are the Hofmann isocyanide synthesis (also known as the carbylamine reaction) and the two-step process involving the formation and subsequent dehydration of N-propylformamide. This document offers a thorough examination of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of the quantitative data associated with each method. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the chemical transformations and laboratory procedures.

Introduction

This compound is a valuable reagent and building block in organic synthesis, finding applications in the preparation of various nitrogen-containing heterocyclic compounds and in multicomponent reactions, such as the Ugi and Passerini reactions. The synthesis of isocyanides from primary amines is a fundamental transformation in organic chemistry. This guide focuses on the two most prevalent methods for the synthesis of this compound from the readily available starting material, n-propylamine.

The Hofmann isocyanide synthesis offers a direct, one-pot conversion of a primary amine to the corresponding isocyanide using chloroform (B151607) and a strong base. The reaction proceeds via a dichlorocarbene (B158193) intermediate. While direct, this method often suffers from modest yields.

An alternative and often higher-yielding approach is the dehydration of N-propylformamide . This two-step process first involves the N-formylation of n-propylamine to yield N-propylformamide. The subsequent dehydration of the formamide, typically employing reagents such as phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl), affords the desired isocyanide.

This guide will provide a detailed exposition of both synthetic pathways, enabling researchers to select and execute the most suitable method for their specific needs.

Comparative Quantitative Data

The following tables summarize the key quantitative data for the two primary synthetic routes to this compound from n-propylamine.

Table 1: Hofmann Isocyanide Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | n-Propylamine | General Knowledge |

| Key Reagents | Chloroform, Potassium Hydroxide (B78521) | [1][2][3] |

| Catalyst (Optional) | Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) | [1] |

| Typical Yield | 40-60% | [4] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2-3 hours | [1] |

Table 2: Dehydration of N-Propylformamide for this compound Synthesis

| Parameter | Step 1: N-Formylation | Step 2: Dehydration | Reference |

| Starting Material | n-Propylamine | N-Propylformamide | General Knowledge |

| Key Reagents | Formic Acid or Ethyl Formate | Phosphorus Oxychloride (POCl₃) & Triethylamine | [5][6][7] |

| Typical Yield | >95% | up to 98% | [6] |

| Reaction Temperature | Reflux (Formic Acid) or 100°C (Ethyl Formate) | 0°C to Room Temperature | [6][7] |

| Reaction Time | 4-9 hours (Formic Acid) or 30 minutes (Ethyl Formate) | < 1 hour | [6][7] |

Experimental Protocols

Method 1: Hofmann Isocyanide Synthesis

This protocol is adapted from the synthesis of tert-butyl isocyanide and is suitable for the preparation of this compound.[1]

Materials:

-

n-Propylamine

-

Chloroform

-

Potassium Hydroxide (KOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Benzyltriethylammonium chloride (optional, as phase transfer catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of potassium hydroxide in water is prepared.

-

A solution of n-propylamine and chloroform (in a 1:1 molar ratio) in dichloromethane is added dropwise to the stirred potassium hydroxide solution. If using a phase transfer catalyst, it is added to the amine/chloroform solution.

-

The reaction mixture is heated to reflux with vigorous stirring for 2-3 hours.

-

After cooling to room temperature, the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation.

-

The crude this compound is purified by fractional distillation.

Method 2: Dehydration of N-Propylformamide

This is a two-step procedure.

Step 1: Synthesis of N-Propylformamide from n-Propylamine

This protocol is based on the N-formylation of amines using formic acid.[6]

Materials:

-

n-Propylamine

-

85% Formic Acid

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of n-propylamine (1.0 eq) and 85% formic acid (1.2 eq) in toluene is prepared.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the n-propylamine is completely consumed (typically 4-9 hours).

-

After completion, the reaction mixture is cooled to room temperature.

-

The toluene is removed under reduced pressure to yield crude N-propylformamide, which is often of sufficient purity for the next step.

Step 2: Synthesis of this compound from N-Propylformamide

This protocol is adapted from the dehydration of N-substituted formamides using phosphorus oxychloride.[8]

Materials:

-

N-Propylformamide

-

Phosphorus Oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

A solution of N-propylformamide in dichloromethane is placed in a round-bottom flask and cooled to 0°C in an ice bath.

-

Triethylamine (2.5 eq) is added to the solution.

-

Phosphorus oxychloride (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for 30-60 minutes.

-

The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Visualizations

Reaction Pathways

Caption: Hofmann Isocyanide Synthesis Pathway.

Caption: Dehydration of N-Propylformamide Pathway.

Experimental Workflows

Caption: Hofmann Synthesis Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Sciencemadness Discussion Board - Things to do with Ethyl Formate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

N-Propyl Isocyanide molecular formula and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Propyl Isocyanide, a versatile reagent in organic synthesis. The document details its molecular formula, structure, physicochemical properties, and key experimental protocols for its preparation.

Molecular Formula and Structure

This compound is an organic compound with the chemical formula C₄H₇N.[1][2] Its structure features a propyl group attached to the nitrogen atom of an isocyanide functional group (-N≡C). The isocyanide group is characterized by a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a formal negative charge on the carbon. This electronic distribution imparts unique reactivity to the molecule.

The IUPAC name for this compound is 1-isocyanopropane.[2] Other synonyms include propyl isocyanide and propylisonitrile.[2][3] The linear geometry of the C-N≡C bond is a defining structural feature.

Physicochemical Properties

This compound is a colorless liquid known for its characteristic and often unpleasant odor.[1] A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₇N |

| Molecular Weight | 69.11 g/mol [1][2] |

| CAS Number | 627-36-1[1][2] |

| Boiling Point | 101-102 °C[1] |

| SMILES | CCC[N+]#[C-][2] |

| InChI Key | FFDKYFGBIQQMSR-UHFFFAOYSA-N[1][2] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary routes are the dehydration of N-propylformamide and the Hofmann Isocyanide Synthesis (also known as the carbylamine reaction).

3.1. Dehydration of N-Propylformamide

This is a common method for preparing isocyanides.[4] It involves the elimination of a water molecule from N-propylformamide using a dehydrating agent in the presence of a base.

-

Reactants: N-propylformamide, a dehydrating agent (e.g., toluenesulfonyl chloride, phosphorus oxychloride, phosgene, or diphosgene), and a base (e.g., pyridine (B92270) or triethylamine).[4]

-

General Procedure:

-

N-propylformamide is dissolved in an appropriate anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran, along with the base.[1]

-

The solution is cooled in an ice bath.

-

The dehydrating agent is added dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by techniques like TLC or GC).

-

The mixture is then quenched with water or an aqueous solution.

-

The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude this compound is purified by distillation.

-

3.2. Hofmann Isocyanide Synthesis (Carbylamine Reaction)

This reaction is a classic method for the synthesis of isocyanides from primary amines.[1][4] It involves the reaction of propylamine (B44156) with chloroform (B151607) in the presence of a strong base.[1]

-

Reactants: Propylamine, chloroform (CHCl₃), and a strong base (e.g., sodium hydroxide). A phase-transfer catalyst, such as benzyltriethylammonium chloride, is often used to facilitate the reaction between the aqueous and organic phases.

-

General Procedure:

-

A concentrated aqueous solution of the strong base is prepared.

-

Propylamine, chloroform, and the phase-transfer catalyst are dissolved in an organic solvent like dichloromethane.

-

The organic solution is added dropwise to the vigorously stirred basic solution. The reaction is exothermic and may require cooling to control the temperature.

-

The reaction mixture is stirred for several hours at room temperature or with gentle heating.

-

After completion, the mixture is diluted with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The resulting this compound is purified by distillation.

-

Molecular Structure and Synthesis Workflow

Caption: Molecular structure of this compound.

Caption: Workflow for the Hofmann Isocyanide Synthesis.

References

discovery and history of alkyl isocyanides

An In-depth Technical Guide to the Discovery and History of Alkyl Isocyanides For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl isocyanides, also known as isonitriles, are a remarkable class of organic compounds characterized by the –N⁺≡C⁻ functional group.[1] Isomeric to the more common nitriles (–C≡N), isocyanides possess a unique electronic structure with a formally divalent carbon atom that exhibits both nucleophilic and electrophilic character.[2] This duality imparts a rich and versatile reactivity, making them invaluable building blocks in organic synthesis. Despite their utility, the history of isocyanides was long hindered by one of their most infamous properties: an incredibly powerful and often repulsive odor.[2][3] This guide provides a comprehensive technical overview of the discovery, historical development, and key synthetic methodologies related to this fascinating functional group, tracing its journey from a malodorous curiosity to a cornerstone of modern multicomponent reaction chemistry.

Chapter 1: A Serendipitous Discovery

The story of isocyanides begins not with intention, but with a fortuitous accident. In 1859, while attempting to prepare allyl cyanide by reacting allyl iodide with silver cyanide (AgCN), the German chemist W. Lieke isolated a substance with a "penetrating, extremely unpleasant odour" that could contaminate a room's atmosphere for days.[2][4] This malodorous compound was the first synthesized isocyanide, allyl isocyanide.[5] The reaction had proceeded via an unexpected nucleophilic attack from the nitrogen atom of the cyanide salt onto the alkyl halide, rather than the expected carbon-alkylation.[2] This discovery, born from a failed experiment, opened the door to an entirely new class of compounds.

Shortly after, A. Gautier and, most notably, August Wilhelm von Hofmann, developed what would become the classical syntheses for these compounds between 1867 and 1868.[4][5] Gautier's early work also involved the reaction of alkyl iodides with silver cyanide.[6] These foundational methods, while groundbreaking, were hampered by issues such as the high cost of silver cyanide and often modest yields, limiting the exploration of isocyanide chemistry for nearly a century.[2][5]

Experimental Protocol 1: The Silver Cyanide Route (Lieke/Gautier Synthesis)

Reaction: R-X + AgCN → R-NC + AgX (where R = alkyl group, X = I, Br)

General Procedure:

-

An alkyl halide (typically an iodide for higher reactivity) is combined with a suspension of silver cyanide in a suitable solvent.

-

The mixture is heated, often under reflux, to promote the nucleophilic substitution. The covalent nature of the silver-cyanide bond favors attack at the nitrogen atom, leading to the isocyanide product.[3]

-

The reaction progress can be monitored by the precipitation of the silver halide salt (e.g., AgI).

-

Upon completion, the product is isolated from the reaction mixture. Early procedures were likely limited to simple distillation, which was challenging given the volatile and foul-smelling nature of the products. It was later noted that the isocyanide product can form a complex with unreacted silver cyanide, and an excess of potassium cyanide may be required to liberate the free isocyanide.[3]

Chapter 2: The Hofmann Carbylamine Reaction

The most significant early breakthrough in isocyanide synthesis was the development of the Carbylamine Reaction (also known as the Hofmann Isonitrile Synthesis ) by A.W. Hofmann in 1867.[7][8] This method provided a more general route to isocyanides from readily available primary amines. The reaction involves treating a primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as alcoholic potassium hydroxide (B78521) (KOH).[9]

The reaction was so reliable and specific to primary amines that it also became a classic chemical test for their detection, distinguished by the formation of the characteristically foul-smelling isocyanide.[8] Secondary and tertiary amines do not undergo this reaction.[9] The original Hofmann method, however, often suffered from poor yields, typically around 20%.[7]

Mechanism: The Role of Dichlorocarbene (B158193)

The mechanism of the Hofmann reaction proceeds through a highly reactive intermediate known as dichlorocarbene (:CCl₂).[8][9]

Caption: Mechanism of the Hofmann Carbylamine Reaction.

Modern Improvement: Phase-Transfer Catalysis

A significant improvement to the Hofmann synthesis was introduced a century later by Weber and Gokel, who applied the concept of phase-transfer catalysis (PTC).[7] By using a biphasic system (e.g., aqueous NaOH and dichloromethane) with a phase-transfer catalyst like benzyltriethylammonium chloride, the hydroxide ion can be shuttled into the organic phase to generate the dichlorocarbene.[7] This modification dramatically improves yields to the 40-70% range and makes the reaction far more practical for preparative synthesis.[2][7]

Experimental Protocol 2: Phase-Transfer Hofmann Carbylamine Reaction

The following is a reliable method for the synthesis of tert-butyl isocyanide, adapted from Organic Syntheses.[2][10]

Reaction: (CH₃)₃CNH₂ + CHCl₃ + 3NaOH --(PTC)--> (CH₃)₃CNC + 3NaCl + 3H₂O

Materials:

-

tert-Butylamine: 141.5 g (1.938 moles)

-

Chloroform: 117.5 g (0.9833 mole)

-

Dichloromethane (B109758): 300 mL

-

Sodium Hydroxide: 300 g (7.50 moles)

-

Water: 450 mL

-

Benzyltriethylammonium chloride (PTC): 2 g (0.009 mole)

Procedure:

-

Setup: In a multi-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a concentrated solution of sodium hydroxide is prepared by dissolving 300 g of NaOH in 450 mL of water. Stirring is initiated.

-

Reagent Addition: A mixture of tert-butylamine, chloroform, benzyltriethylammonium chloride, and dichloromethane is prepared and placed in the dropping funnel.

-

This organic mixture is added dropwise to the vigorously stirred, warm (approx. 45°C) NaOH solution over a 30-minute period.

-

Reaction: The reaction mixture begins to reflux immediately upon addition. The reflux subsides within approximately 2 hours. Stirring is continued for an additional hour to ensure completion.

-

Work-up: The reaction mixture is cooled and diluted with 800 mL of ice and water. The organic layer is separated. The aqueous layer is extracted with 100 mL of dichloromethane.

-

The combined organic layers are washed with water and 5% aqueous sodium chloride, then dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration. The filtrate is purified by fractional distillation to yield pure tert-butyl isocyanide.

Caption: Experimental workflow for the PTC Hofmann Reaction.

Chapter 3: The Modern Era of Isocyanide Synthesis

For nearly a century after its discovery, isocyanide chemistry was only moderately investigated due to the compounds' unpleasant smell and limited availability.[5] A new era began in 1958 when it was found that isocyanides could be readily prepared by the dehydration of N-alkylformamides.[5] This two-step procedure, involving the formylation of a primary amine followed by dehydration, became a widely utilized and general method for accessing isocyanides with diverse functional groups.[7]

Experimental Protocol 3: Dehydration of N-Alkylformamides

This method uses common dehydrating agents like phosphorus oxychloride (POCl₃), phosgene, or p-toluenesulfonyl chloride (p-TsCl).[7][11] The following is a general, modern, and efficient protocol using POCl₃.[11]

Reaction: R-NH-CHO + POCl₃ --(Base)--> R-NC

Materials (General):

-

N-substituted formamide (B127407) (1.0 eq)

-

Triethylamine (B128534) (as solvent and base)

-

Phosphorus oxychloride (1.0 eq)

Procedure:

-

Setup: The N-substituted formamide is dissolved in triethylamine in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

-

Reagent Addition: Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: The reaction is typically very fast, often completing within 5 minutes.[11] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured directly onto a pre-packed silica (B1680970) gel column and eluted (e.g., with diethyl ether) to isolate the pure isocyanide product.[11] This direct-to-column approach minimizes handling of the volatile and odorous product.

This synthetic breakthrough, making a wide variety of isocyanides accessible, coincided with the discovery of their immense power in multicomponent reactions, most notably the Ugi four-component reaction (U-4CR) in 1959.[5] The Ugi reaction allows for the rapid assembly of complex, drug-like molecules from an isocyanide, an amine, a carbonyl compound, and a carboxylic acid in a single step, cementing the role of isocyanides in modern medicinal chemistry and drug discovery.

Quantitative Data

The physical properties and reaction yields of alkyl isocyanides have been documented since their discovery. The following tables summarize key quantitative data for several common isocyanides and the yields from historical and modern synthetic methods.

Table 1: Physical Properties of Simple Alkyl Isocyanides

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | IR Stretch (ν_NC, cm⁻¹) |

| Methyl Isocyanide | CH₃NC | 41.05 | 59-60 | ~2166 |

| Ethyl Isocyanide | C₂H₅NC | 55.08 | 78 | ~2150 |

| tert-Butyl Isocyanide | (CH₃)₃CNC | 83.13 | 92-93 | ~2140 |

| n-Butyl Isocyanide | C₄H₉NC | 83.13 | 118-119 | ~2148 |

| Cyclohexyl Isocyanide | C₆H₁₁NC | 109.18 | 164-166 (740 mm) | ~2137 |

Data sourced from PubChem, Cheméo, and Organic Syntheses procedures.[2][6][12][13] The characteristic IR absorption is a strong, sharp band, making it a key diagnostic tool.[9]

Table 2: Comparison of Synthetic Methodologies and Yields

| Synthesis Method | Year | Key Reagents | Typical Yield | Notes |

| Silver Cyanide Route | 1859 | R-I, AgCN | < 50% | Historical method; costly and often low-yielding.[2][3] |

| Hofmann Carbylamine | 1867 | R-NH₂, CHCl₃, KOH | ~20% | Classical method; poor yields limited its use.[7] |

| PTC Hofmann Carbylamine | ~1972 | R-NH₂, CHCl₃, NaOH, PTC | 40-70% | Significant improvement, making the method preparatively useful.[2][7] |

| Formamide Dehydration | 1958 | R-NH-CHO, POCl₃/Phosgene | 50-95% | The most common and versatile modern method.[7][11] |

Conclusion: A Historical Timeline

The journey of alkyl isocyanides is a testament to the evolution of organic chemistry. From an accidental discovery characterized by a foul odor, they have become indispensable tools for the rapid generation of molecular complexity. The development of robust and efficient synthetic methods was the critical enabler that unlocked their potential, transforming them from a chemical curiosity into a staple of modern synthetic and medicinal chemistry.

Caption: Timeline of key milestones in isocyanide chemistry.

References

- 1. Isonitrile synthesis by dehydration [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. jaser.rkmvccrahara.org [jaser.rkmvccrahara.org]

- 5. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl isocyanide - Wikipedia [en.wikipedia.org]

- 7. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]

- 8. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. orgsyn.org [orgsyn.org]

- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl isocyanide | C2H3N | CID 11646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemeo.com [chemeo.com]

An In-depth Technical Guide to the Electronic Structure and Bonding in N-Propyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl isocyanide (CH₃CH₂CH₂NC), a member of the versatile isocyanide family, possesses a unique electronic structure that dictates its reactivity and makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery. This technical guide provides a comprehensive analysis of the electronic structure, bonding, and conformational landscape of this compound. It consolidates theoretical and experimental data on its molecular geometry, vibrational frequencies, and molecular orbitals. Detailed experimental protocols for its synthesis are also presented, offering a practical resource for researchers.

Introduction

Isocyanides, characterized by the -N≡C functional group, are isomers of nitriles and exhibit a distinct electronic distribution that imparts them with both nucleophilic and electrophilic character at the terminal carbon atom. This duality in reactivity makes them powerful reagents in a variety of chemical transformations, most notably in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in generating molecular diversity for drug discovery pipelines.

This compound, as a simple alkyl isocyanide, serves as a fundamental model for understanding the electronic properties and reactivity of this class of compounds. Its electronic structure is defined by the interplay of sigma and pi bonding within the isocyanide moiety and the conformational flexibility of the n-propyl chain.

Electronic Structure and Bonding

The bonding in the isocyanide functional group is best described by a combination of two primary resonance structures:

-

A structure with a triple bond between a positively charged nitrogen and a negatively charged carbon.

-

A zwitterionic structure with a double bond between nitrogen and a carbene-like carbon.

This resonance hybridization results in a nearly linear C-N-C arrangement. The terminal carbon atom possesses a lone pair of electrons, making it nucleophilic, while also being electron-deficient, rendering it susceptible to nucleophilic attack. The n-propyl group, being an electron-donating alkyl group, further influences the electron density at the isocyanide carbon.

Molecular Geometry

Computational studies have been instrumental in elucidating the conformational preferences and geometric parameters of this compound. Early ab initio calculations using a minimal STO-3G basis set by J.B. Moffat predicted the existence of multiple rotational isomers, with the trans and gauche (with a dihedral angle of 120°) conformers being the most stable.[1] These conformers arise from the rotation around the C-C bonds of the propyl chain.

| Parameter | Trans Conformer (Calculated) | Gauche Conformer (Calculated) |

| Bond Lengths (Å) | ||

| C≡N | ~1.17 | ~1.17 |

| N-C₁ | ~1.43 | ~1.43 |

| C₁-C₂ | ~1.53 | ~1.53 |

| C₂-C₃ | ~1.53 | ~1.53 |

| Bond Angles (degrees) | ||

| C-N-C₁ | ~180 | ~180 |

| N-C₁-C₂ | ~110 | ~110 |

| C₁-C₂-C₃ | ~112 | ~112 |

Table 1: Calculated Geometric Parameters for this compound Conformers.

Molecular Orbitals

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of this compound.

-

HOMO : The HOMO is primarily localized on the lone pair of the terminal carbon of the isocyanide group. This high-energy orbital is responsible for the nucleophilic character of isocyanides.

-

LUMO : The LUMO is a π* antibonding orbital associated with the C≡N triple bond. The energy and localization of the LUMO determine the susceptibility of the isocyanide carbon to nucleophilic attack.

The energy difference between the cyanide and isocyanide isomers of n-propyl has been calculated to be approximately 22 kcal/mol for each rotational isomer, with the cyanide being the more stable isomer.[1]

Vibrational Frequencies

The vibrational spectrum of this compound is characterized by a strong and sharp absorption band in the infrared (IR) spectrum corresponding to the C≡N stretching vibration. This band typically appears in the range of 2110-2165 cm⁻¹. The exact frequency can be influenced by the conformation of the propyl chain and the solvent environment. Other characteristic vibrations include C-H stretching, bending, and rocking modes of the propyl group.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C≡N Stretch | 2110 - 2165 |

| C-H Stretch (sp³) | 2850 - 3000 |

| CH₂ Bend | 1450 - 1470 |

| CH₃ Bend | 1375 - 1385 |

Table 2: Characteristic Vibrational Frequencies for Alkyl Isocyanides.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are the Hofmann Isocyanide Synthesis (also known as the carbylamine reaction) and the dehydration of N-propylformamide.

Hofmann Isocyanide Synthesis of this compound

This method involves the reaction of a primary amine (n-propylamine) with chloroform (B151607) in the presence of a strong base.

Materials:

-

n-Propylamine

-

Chloroform (CHCl₃)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (B145695) (as solvent)

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve potassium hydroxide in ethanol with cooling.

-

Add n-propylamine to the cooled alcoholic KOH solution.

-

Slowly add chloroform to the mixture through the dropping funnel while stirring vigorously. An exothermic reaction will occur.

-

After the addition is complete, gently reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and pour it into a separatory funnel containing water and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

-

Combine the organic extracts and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Dehydration of N-Propylformamide

This is a widely used and generally higher-yielding method for preparing isocyanides.

Part 1: Synthesis of N-Propylformamide

-

React n-propylamine with an excess of ethyl formate (B1220265) or formic acid.

-

Heat the mixture to drive the reaction to completion.

-

Purify the resulting N-propylformamide by distillation.

Part 2: Dehydration to this compound

Materials:

-

N-Propylformamide

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

-

A tertiary amine base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous diethyl ether or dichloromethane (as solvent)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve N-propylformamide and triethylamine in anhydrous diethyl ether.

-

Cool the mixture in an ice-salt bath.

-

Slowly add a solution of phosphorus oxychloride in diethyl ether through the dropping funnel with vigorous stirring, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several hours.

-

Cool the mixture again and quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

-

Filter and carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the this compound by fractional distillation under reduced pressure.

Conclusion

This compound, while a simple molecule, encapsulates the key electronic and bonding features that make the isocyanide functional group a cornerstone of modern synthetic chemistry. Its carbene-like nucleophilicity, coupled with the electrophilicity of the isocyanide carbon, allows for a rich and diverse range of chemical transformations. Understanding its conformational preferences, molecular orbital landscape, and spectroscopic signatures is crucial for harnessing its full potential in the synthesis of novel compounds with applications in medicinal chemistry and materials science. The synthetic protocols provided herein offer reliable methods for the preparation of this important chemical building block.

References

Spectroscopic Profile of N-Propyl Isocyanide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for n-propyl isocyanide (CAS 627-36-1), a valuable reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the essential quantitative data obtained from IR, 1H NMR, 13C NMR, and Mass Spectrometry analyses of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a strong, sharp absorption band in the isocyanide stretching region.

| Functional Group | Wavenumber (cm-1) | Description |

| -N≡C Stretch | ~2143 | Strong, characteristic isocyanide stretch |

| C-H Stretch (sp3) | 2970-2880 | Aliphatic C-H stretching vibrations |

Note: The characteristic isocyanide stretching frequency can be influenced by the solvent and concentration. Isocyanides, in general, exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm−1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the this compound molecule.

1H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH3 | ~1.05 | Triplet | ~7.4 Hz |

| CH2 (middle) | ~1.70 | Sextet | ~7.0 Hz |

| CH2-N | ~3.45 | Triplet | ~6.8 Hz |

13C NMR Data

| Carbon | Chemical Shift (ppm) |

| CH3 | ~11.5 |

| CH2 (middle) | ~24.0 |

| CH2-N | ~44.5 |

| -N≡C | ~157.0 (triplet, 1JCN ≈ 5-8 Hz) |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The isocyanide carbon signal may appear as a triplet due to coupling with the quadrupolar 14N nucleus.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a distinct fragmentation pattern useful for its identification. The data presented below is based on the spectrum available in the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 69 | ~20 | [M]+• (Molecular Ion) |

| 42 | 100 | [C3H6]+• or [C2H4N]+ |

| 41 | ~85 | [C3H5]+ |

| 39 | ~30 | [C3H3]+ |

| 27 | ~45 | [C2H3]+ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm-1 with a resolution of 4 cm-1.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: 1H and 13C NMR Spectroscopy.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.

-

1H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

13C NMR Acquisition: A proton-decoupled 13C NMR experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans is typically required compared to 1H NMR.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS).

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is prepared. A small volume (e.g., 1 µL) of this solution is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and travels through the GC column, which separates this compound from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

thermal isomerization of N-Propyl Isocyanide to n-propyl cyanide

An In-Depth Technical Guide on the Thermal Isomerization of N-Propyl Isocyanide to n-Propyl Cyanide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal isomerization of this compound to n-propyl cyanide. This unimolecular rearrangement is a fundamental reaction in organic chemistry with implications for synthetic methodologies and the understanding of reaction kinetics. Due to a lack of extensive experimental data for this compound, this guide leverages the well-studied thermal isomerization of methyl isocyanide as a primary analogue to detail the reaction kinetics, thermodynamics, and experimental protocols. Theoretical insights into the structure and energetics of n-propyl cyanide and its isomers are also presented to provide a complete picture.

Introduction

The isomerization of isocyanides to their more stable cyanide (nitrile) counterparts is a classic example of a unimolecular gas-phase reaction. This process involves the migration of the alkyl group from the nitrogen to the carbon atom of the isocyano group. Understanding the kinetics and mechanism of this rearrangement is crucial for controlling reaction pathways in organic synthesis and for developing theoretical models of chemical reactivity. While the isomerization of methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN) has been extensively studied both experimentally and theoretically, serving as a benchmark for unimolecular reaction rate theory, specific experimental data for the n-propyl analogue is less readily available.[1][2][3][4] Theoretical studies have, however, explored the formation and properties of n-propyl cyanide and its isomers, providing valuable energetic and structural information.[5]

This guide will synthesize the available information, using the methyl isocyanide system as a model for the kinetic and mechanistic aspects, and incorporating theoretical data for the n-propyl system where available.

Reaction Mechanism and Energetics

The thermal isomerization of an isocyanide to a cyanide proceeds through a concerted transition state where the migrating alkyl group is partially bonded to both the nitrogen and carbon atoms of the cyano group. This can be visualized as the alkyl group "walking" from the nitrogen to the carbon.

The reaction is highly exothermic. For the analogous methyl isocyanide isomerization, the reaction enthalpy (ΔH) is approximately -23.70 ± 0.14 kcal/mol.[6] A similar exothermicity is expected for the this compound isomerization.

Theoretical Calculations for n-Propyl Cyanide

Computational studies have been conducted on the isomers of propyl cyanide, providing insights into their stability and structure.[5] These studies often focus on the formation of n-propyl cyanide and its branched isomer, iso-propyl cyanide, from various precursors in interstellar space.[5] While not directly addressing the isomerization of this compound, these theoretical works provide accurate rotational constants and potential energy surfaces for the cyanide isomers.[5]

Quantitative Kinetic Data

Direct experimental kinetic data for the thermal isomerization of this compound is not extensively reported in the literature. Therefore, we present the well-established data for the thermal isomerization of methyl isocyanide as a reference. This reaction is considered a prototypical unimolecular reaction and has been studied over a wide range of temperatures and pressures.[1]

Table 1: Kinetic Parameters for the Thermal Isomerization of Methyl Isocyanide to Acetonitrile [1][4]

| Parameter | Value | Conditions |

| Activation Energy (Eₐ) | 38.2 ± 0.2 kcal/mol (160.7 kJ/mol) | High-pressure limit |

| Arrhenius Pre-exponential Factor (A) | 10¹³.³⁵ s⁻¹ | High-pressure limit |

| Enthalpy of Isomerization (ΔH) | -23.70 ± 0.14 kcal/mol | Calorimetric measurement at 300 K[6] |

Note: The kinetic parameters for this compound are expected to be of a similar order of magnitude.

Experimental Protocols

General Experimental Setup for Gas-Phase Isomerization

A typical experimental setup for studying the gas-phase thermal isomerization of an alkyl isocyanide involves a static or flow reactor system coupled to an analytical instrument for monitoring the reaction progress.

Key Components:

-

High-Vacuum Line: For handling and purifying the volatile isocyanide.

-

Reaction Vessel: A heated pyrex or quartz vessel of known volume. The temperature of the vessel must be precisely controlled and uniform.

-

Pressure Transducer: To measure the pressure of the reactant and any bath gas.

-

Analytical Instrument: A gas chromatograph (GC) or a mass spectrometer (MS) to separate and quantify the reactant (isocyanide) and the product (cyanide).

Experimental Procedure

-

Synthesis and Purification of this compound: this compound can be synthesized via the dehydration of N-propylformamide. The product must be carefully purified by distillation under reduced pressure to remove any impurities that could interfere with the kinetic measurements.

-

Sample Preparation: A known pressure of this compound vapor is introduced into the evacuated reaction vessel. For studies on the pressure dependence of the reaction rate, an inert bath gas (e.g., argon) can be added.

-

Reaction Monitoring: The reaction vessel is maintained at a constant temperature. At specific time intervals, aliquots of the gas mixture are withdrawn and analyzed by GC or MS.

-

Data Analysis: The concentrations of this compound and n-propyl cyanide are determined from the analytical data. The rate constant for the isomerization is then calculated from the change in concentration over time. By performing the experiment at various temperatures, the activation energy and Arrhenius pre-exponential factor can be determined from an Arrhenius plot.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the unimolecular isomerization pathway from this compound to n-propyl cyanide, proceeding through a three-membered ring-like transition state.

Caption: Energy profile for the thermal isomerization of this compound.

Experimental Workflow Diagram

The diagram below outlines the general workflow for experimentally studying the gas-phase thermal isomerization of this compound.

Caption: General experimental workflow for kinetic studies.

Conclusion

The thermal isomerization of this compound to n-propyl cyanide is an important unimolecular reaction that, while not extensively studied experimentally, can be well understood through analogy with the thoroughly investigated methyl isocyanide system. The reaction is a clean, high-yield process that proceeds through a tight transition state. This guide provides the fundamental kinetic and mechanistic details, along with a generalized experimental approach, to aid researchers in further studies of this and related isomerization reactions. The provided visualizations offer clear representations of the reaction pathway and experimental design. Further experimental investigation into the n-propyl system is warranted to confirm the kinetic parameters and explore any effects of the larger alkyl group on the reaction dynamics.

References

A Comprehensive Technical Guide to the Fundamental Reactivity of Isocyanides with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanides, characterized by their unique C-N triple bond and divalent carbon atom, exhibit a versatile reactivity profile, particularly towards electrophiles. This technical guide provides an in-depth exploration of the fundamental reactions of isocyanides with a range of electrophilic partners. Key reaction classes, including multicomponent reactions (MCRs) like the Passerini and Ugi reactions, cycloadditions, and reactions with acyl and alkyl halides, are discussed in detail. This document aims to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing detailed reaction mechanisms, quantitative data on reaction yields, and explicit experimental protocols for seminal reactions.

Core Principles of Isocyanide Reactivity

Isocyanides (or isonitriles) possess a unique electronic structure, with the terminal carbon atom exhibiting both nucleophilic and electrophilic character. This duality is central to their diverse reactivity. The carbon atom has a lone pair of electrons, making it nucleophilic, but it is also electron-deficient due to the electronegativity of the adjacent nitrogen atom, rendering it susceptible to nucleophilic attack after an initial reaction with an electrophile. This allows for the characteristic α-addition of both an electrophile and a nucleophile to the same carbon atom, a feature that underpins many of their most powerful transformations.[1]

Lewis acids can be employed to enhance the electrophilicity of the reaction partner, thereby promoting the reaction with the isocyanide.[2] Furthermore, the protons alpha to the isocyanide group are acidic and can be removed by a base, leading to the formation of a nucleophilic species that can react with various electrophiles.[3]

Multicomponent Reactions (MCRs)

Isocyanides are renowned for their utility in MCRs, which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.

The Passerini Three-Component Reaction (P-3CR)

Discovered by Mario Passerini in 1921, the Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[4] The reaction is prized for its high atom economy and operational simplicity.[4]

Mechanism: The generally accepted mechanism for the Passerini reaction in aprotic solvents is a concerted process. The carboxylic acid forms a hydrogen bond with the carbonyl compound, activating it towards nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer to yield the final product.[5] In polar solvents, an ionic mechanism involving a nitrilium intermediate may operate.[6]

Quantitative Data:

The Passerini reaction is known for its generally good to excellent yields across a range of substrates.

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| Benzaldehyde (B42025) | Acetic Acid | Phenyl Isocyanide | - | - | [7] |

| Various Aldehydes | Various Carboxylic Acids | Various Isocyanides | DCM | 45-78 | [7] |

| Various Aldehydes | Various Carboxylic Acids | Various Isocyanides | Solvent-free (Microwave) | 61-90 | [7] |

Experimental Protocol: General Procedure for the Passerini Reaction [8]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aromatic diisocyanide (1.0 equivalent). Dissolve the diisocyanide in a suitable aprotic solvent (e.g., dichloromethane, 0.5 M).

-

Addition of Reagents: To the stirred solution, add the carboxylic acid (2.2 equivalents) followed by the aldehyde (2.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent. Otherwise, purification is typically achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction, discovered by Ivar Ugi in 1959, is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[9] This reaction is exceptionally versatile and widely used in the generation of compound libraries for drug discovery.[10]

Mechanism: The Ugi reaction is initiated by the formation of an imine from the aldehyde/ketone and the amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is a key electrophilic intermediate. The isocyanide undergoes nucleophilic attack on the iminium ion to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the final bis-amide product.[9]

Quantitative Data:

The Ugi reaction is known for its high yields with a vast array of substrates.[5][6]

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Yield (%) | Reference |

| Benzaldehyde | Aniline (B41778) | Benzoic Acid | tert-Butyl isocyanide | 85 | [3] |

| 4-Chlorobenzaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | 92 | [3] |

| Isobutyraldehyde | Glycine methyl ester | Propionic Acid | Benzyl isocyanide | 78 | [3] |

| Cyclohexanecarboxaldehyde | Ammonia | Formic Acid | Tosylmethyl isocyanide | 65 | [3] |

| Various Aldehydes/Ketones | Various Amines | Various Carboxylic Acids | Various Isocyanides | 21-65 | [6] |

Experimental Protocol: Microwave-Assisted Ugi Reaction [11]

-

Reaction Setup: A glass tube is charged sequentially with benzaldehyde (2 mmol, 0.21 g), aniline (2 mmol, 0.18 mL), benzoic acid (2 mmol, 0.25 g), and tert-butyl isocyanide (2 mmol, 0.17 g). The reaction can be performed in water (6.6 mL), ethanol (B145695) (6.6 mL), or under solvent-free conditions.

-

Microwave Irradiation: The sealed tube is heated for 30 minutes at 60°C by microwave irradiation.

-

Workup: The vial is allowed to cool, and the crude reaction mixture is treated with an aqueous saturated NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine and dried with Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography (e.g., flash SiO₂, Heptane:Ethyl acetate 7:3).

Cycloaddition Reactions

Isocyanides can participate in cycloaddition reactions with various electrophiles, providing access to a wide range of heterocyclic compounds.

[3+2] Cycloaddition with Aldehydes: The van Leusen Oxazole (B20620) Synthesis

The van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12]

Mechanism: The reaction is initiated by the deprotonation of TosMIC by a base to form a nucleophilic intermediate. This intermediate then undergoes a [3+2] cycloaddition with the aldehyde to form an oxazoline (B21484) intermediate. Subsequent elimination of p-toluenesulfinic acid under basic conditions leads to the aromatic oxazole product.[11]

Quantitative Data:

The van Leusen oxazole synthesis provides moderate to excellent yields.[13]

| Aldehyde | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | K₃PO₄ | Isopropanol | 92-95 | [13] |

| Substituted Aryl Aldehydes | K₃PO₄ | Isopropanol | Moderate to Excellent | [13] |

| 2-chloroquinoline-3-carbaldehyde | - | - | 83 | [1] |

Experimental Protocol: Microwave-Assisted van Leusen Oxazole Synthesis [11]

-

Reaction Setup: In a microwave reactor vessel, combine the aldehyde (1 equivalent), TosMIC (1 equivalent), and potassium phosphate (B84403) (2 equivalents) in isopropanol.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 65°C and 350 W for 8 minutes.

-

Workup: After cooling, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Reactions with Acyl and Alkyl Halides

Reaction with Acyl Chlorides: The Nef Isocyanide Reaction

The Nef isocyanide reaction involves the addition of an isocyanide to an acyl chloride to form an imidoyl chloride.[14] This intermediate can then be hydrolyzed to an amide or trapped with other nucleophiles.[14] Kinetic studies suggest a concerted, one-step addition mechanism.[14]

Experimental Workflow:

Reaction with Alkyl Halides

Isocyanides can act as nucleophiles in SN2 reactions with alkyl halides.[15] The initial product is a nitrilium ion, which can be hydrolyzed in situ to yield a secondary amide.[15][16][17] This reaction offers an alternative to traditional amide bond formation.[15][16]

Quantitative Data:

Yields for the SN2 reaction of isocyanides with alkyl halides are generally satisfactory to good.[16]

| Isocyanide | Alkyl Halide | Yield (%) | Reference |

| Adamantyl isocyanide | Various Alkyl Halides | - | [16] |

| 20 distinct isocyanides | Methyl iodide | Satisfactory to Good | [16] |

Experimental Protocol: General Procedure for SN2 Reaction of Isocyanides with Alkyl Halides

-

Reaction Setup: In a suitable polar aprotic solvent such as DMF, dissolve the isocyanide (1 equivalent) and the alkyl halide (1-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture and add water to hydrolyze the intermediate nitrilium ion. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Reaction with Other Electrophiles

Reaction with Epoxides

Isocyanides can react with epoxides in the presence of a Lewis acid catalyst.[18] The reaction proceeds via the activation of the epoxide by the Lewis acid, followed by nucleophilic attack of the isocyanide. This can lead to the formation of β-hydroxy isonitriles or cyclized products like 2-iminotetrahydrofurans.[9]

Conclusion

The reactivity of isocyanides with electrophiles is a rich and diverse field of organic chemistry. From powerful multicomponent reactions that enable the rapid assembly of complex molecular scaffolds to fundamental cycloaddition and substitution reactions, isocyanides have proven to be invaluable building blocks in modern synthesis. This guide has provided a detailed overview of the core principles, reaction mechanisms, quantitative data, and experimental protocols for key transformations of isocyanides with electrophiles. It is anticipated that this resource will be of significant value to researchers and professionals in the fields of chemical synthesis and drug development, facilitating the design and execution of novel synthetic strategies.

References

- 1. 1,3-Oxazole synthesis [organic-chemistry.org]

- 2. Recent advances in isocyanide insertion chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Three Component Asymmetric Catalytic Ugi Reaction – Concinnity from Diversity via Substrate Mediated Catalyst Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the substrate scope of ugi five-center, four-component reaction U-5C-4CR): ketones as coupling partners for secondary amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. research.rug.nl [research.rug.nl]

- 9. tandfonline.com [tandfonline.com]

- 10. Metalated isocyanides: formation, structure, and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nef isocyanide reaction - Wikipedia [en.wikipedia.org]

- 15. The isocyanide SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (Open Access) The Isocyanide SN2 Reaction (2023) [scispace.com]

- 18. amphoteros.com [amphoteros.com]

A Computational Deep Dive into Isocyanide Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isocyanides, with their unique electronic structure, are versatile building blocks in organic synthesis, enabling the rapid construction of complex molecular architectures through multicomponent reactions.[1][2][3] Understanding the intricate mechanisms of these reactions is paramount for optimizing existing methodologies and designing novel transformations. Computational chemistry has emerged as a powerful tool to elucidate the complex potential energy surfaces of these reactions, providing invaluable insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally.[4] This technical guide provides an in-depth analysis of computational studies on key isocyanide reaction mechanisms, including the Ugi, Passerini, and van Leusen reactions, presenting quantitative data, detailed computational protocols, and visual representations of the reaction pathways.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acetamidoamides in a single pot.[5] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in verifying and refining the proposed reaction mechanism.[4][6][7]

Mechanistic Insights from Computational Studies

DFT calculations have substantiated the multi-step mechanism of the Ugi reaction.[6][7] Key findings from these studies indicate that the reaction proceeds through the formation of an iminium ion, followed by the nucleophilic attack of the isocyanide.[8] This attack is often the rate-determining step.[6][7] The resulting nitrilium intermediate is then trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product.[8][9]

Quantitative Data from Computational Studies

The following table summarizes key quantitative data obtained from computational investigations of the Ugi reaction, providing insights into the reaction's energetics.

| Reaction Step | Computational Method | Activation Energy (kcal/mol) | Reference |

| Nucleophilic attack of isocyanide to chiral (E)-iminium ion (re-face) | B3LYP/6-31+G(d,p) | 7.31 | [8][10] |

| Nucleophilic attack of isocyanide to chiral (E)-iminium ion (si-face) | B3LYP/6-31+G(d,p) | 10.19 | [8][10] |

Experimental Protocol: A Typical Computational Approach for the Ugi Reaction

The following protocol outlines a representative computational methodology for investigating the Ugi reaction mechanism.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized. A common level of theory used is B3LYP with a 6-31G(d) or larger basis set.[11]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency.[12]

-

Transition State Search: Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2/QST3 in Gaussian) or the Berny algorithm.[13][14]

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the correct reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding minima.[12]

-

Solvation Effects: To model the reaction in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.

Visualizing the Ugi Reaction Pathway

Caption: The reaction mechanism of the Ugi four-component reaction.

The Passerini Three-Component Reaction

The Passerini reaction is another fundamental isocyanide-based multicomponent reaction, involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[15][16] Computational studies have been crucial in the ongoing debate between a concerted and a stepwise mechanism.[17]

Mechanistic Insights from Computational Studies

The mechanism of the Passerini reaction is highly dependent on the reaction conditions, particularly the solvent.[15][17]

-

Concerted Mechanism: In nonpolar, aprotic solvents and at high concentrations, a concerted mechanism is favored.[15][18][19] DFT studies have proposed a trimolecular, cyclic transition state where hydrogen bonding plays a critical role.[17][18] Some studies suggest the involvement of a second carboxylic acid molecule to facilitate the transition state.[17]

-